molecular formula C16H11NO4 B10853212 4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one

4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one

Cat. No.: B10853212
M. Wt: 281.26 g/mol
InChI Key: PFXGXKFPTAJYHV-UHFFFAOYSA-N
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Description

4,14-Dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one is a complex organic compound belonging to the tetracyclic class of compounds. Known for its distinct structure characterized by multiple rings, hydroxyl groups, and an azatetracyclic core, this compound has significant potential for applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one involves several key steps, starting with the preparation of the azatetracyclic core. One common approach begins with the cyclization of suitable precursors under controlled conditions, followed by the introduction of hydroxyl and methoxy groups via selective hydroxylation and methylation reactions. Each reaction step requires specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrially, the production of this compound may involve large-scale reactions in batch or continuous reactors, where precise control over temperature, pressure, and reaction time is maintained. Optimization of reaction conditions and purification processes, such as crystallization or chromatography, ensures the high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

4,14-Dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one undergoes a variety of chemical reactions, including:

  • Oxidation: : The hydroxyl groups can be oxidized to ketones or aldehydes using common oxidizing agents like PCC (pyridinium chlorochromate).

  • Reduction: : The carbonyl group within the structure can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

  • Substitution: : Functional groups within the compound can be substituted through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : PCC or KMnO4 in an anhydrous environment.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Various bases or acids depending on the target functional group.

Major Products

  • Oxidation of hydroxyl groups results in ketones or aldehydes.

  • Reduction leads to additional hydroxylated products.

  • Substitution reactions yield derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms involving azatetracyclic systems.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties, including its effects on cellular pathways and its role as a scaffold for developing new therapeutic agents.

Industry

Industrially, it serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals, offering a platform for developing novel compounds with desired properties.

Mechanism of Action

The mechanism of action for 4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions often result in modulation of biochemical pathways, influencing cellular processes like signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,14-Dihydroxy-15-methoxy-10-azahexacyclo[9.8.1.02,7.012,16]octadeca-1,3,5,7,9(16),12,14,17-heptaen-11-one

  • 4,14-Dihydroxy-15-methoxy-10-azapentacyclo[8.7.1.02,7.012,16]heptadeca-1,3,5,7,9(16),12,14-heptaen-11-one

Uniqueness

What sets 4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one apart is its unique combination of functional groups and tetracyclic structure, offering distinct reactivity and potential for diverse applications compared to its similar compounds.

Properties

IUPAC Name

4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXGXKFPTAJYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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